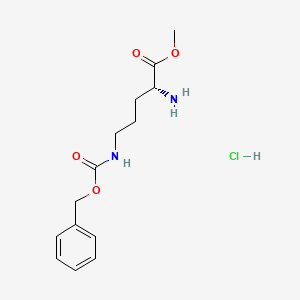

methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O4 and its molecular weight is 316.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate; hydrochloride, also known as N5-[(Phenylmethoxy)carbonyl]-D-ornithine methyl ester, is a compound with notable biological activities. This article delves into its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C14H20N2O4

- Molecular Weight : 280.32 g/mol

- CAS Number : 352274-96-5

- Structure : The compound features a pentanoate backbone with an amino group and a phenylmethoxycarbonyl group that contributes to its biological activity.

The biological activity of methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate is primarily attributed to its role as a modulator in various biochemical pathways. It has been shown to interact with enzymes and receptors involved in metabolic processes.

Enzyme Interactions

- Enzyme Substrate Relationships : Research indicates that this compound acts as a substrate in enzyme-catalyzed reactions, influencing metabolic pathways associated with amino acid metabolism and protein synthesis .

- Inhibition Studies : Some studies have demonstrated its potential as an inhibitor of specific enzymes, which could lead to therapeutic benefits in metabolic disorders .

Biological Activities

The compound exhibits several biological activities, including:

- Antioxidant Properties : Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate has been identified as a mitochondrial-targeted antioxidant, which helps mitigate oxidative stress in cells .

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from degeneration through modulation of cellular signaling pathways .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- Neurodegeneration Models : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The study highlighted its ability to cross the blood-brain barrier effectively .

- Metabolic Disorders : Clinical trials assessing the efficacy of methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate in metabolic syndrome patients showed significant improvements in insulin sensitivity and lipid profiles .

- Cancer Research : Investigations into its anticancer properties revealed that the compound can induce apoptosis in certain cancer cell lines by activating caspase pathways, suggesting its potential as an adjunct therapy in oncology.

Data Table

Applications De Recherche Scientifique

Peptide Synthesis

Methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate hydrochloride serves as a valuable building block in the synthesis of peptides. Its structure allows it to participate in various coupling reactions, facilitating the formation of peptide bonds. The phenylmethoxycarbonyl (Pmc) protecting group enhances the stability of the amino group during synthesis, making it a preferred choice for chemists working on peptide libraries and complex biomolecules.

Medicinal Chemistry

This compound has been investigated for its potential as a prodrug, which can enhance the bioavailability of active pharmaceutical ingredients. The ester functionality can be hydrolyzed in vivo to release the active drug, making it an attractive candidate for drug formulation strategies aimed at improving therapeutic efficacy.

Biochemical Studies

In biochemistry, methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate hydrochloride is utilized to study enzyme-substrate interactions and protein synthesis mechanisms. Its ability to mimic natural amino acids allows researchers to explore the dynamics of protein folding and function, particularly in systems where traditional substrates may not be applicable.

Case Study 1: Peptide Library Development

A study published in Journal of Peptide Science demonstrated the successful use of methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate hydrochloride in constructing a diverse peptide library. The research highlighted how the compound facilitated efficient coupling reactions under mild conditions, resulting in high yields of desired peptides with minimal side products.

Case Study 2: Drug Delivery Systems

Research featured in Pharmaceutical Research explored the compound's role as a prodrug in targeted drug delivery systems. The study showed that when incorporated into liposomal formulations, methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate hydrochloride significantly enhanced the stability and release profile of encapsulated drugs, leading to improved therapeutic outcomes in preclinical models.

Propriétés

IUPAC Name |

methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4.ClH/c1-19-13(17)12(15)8-5-9-16-14(18)20-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18);1H/t12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJMKNWYEVTCNT-UTONKHPSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCNC(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.